3-Benzyl-3-methylpentane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30169-43-8 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-benzyl-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C13H16O2/c1-10(14)13(3,11(2)15)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
InChI Key |
MQZAEGSEVREZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzyl 3 Methylpentane 2,4 Dione and Its Analogues
Regioselective C-Alkylation Approaches
The core of synthesizing 3-benzyl-3-methylpentane-2,4-dione lies in the regioselective alkylation at the C3 position of the pentane-2,4-dione scaffold. The high acidity of the α-hydrogens, situated between two carbonyl groups, facilitates the formation of a nucleophilic enolate, which can then react with electrophiles. pressbooks.pubnih.gov
Conventional Alkylation of Pentane-2,4-dione with Benzyl (B1604629) and Methyl Halides
The traditional and widely employed method for preparing C-alkylated pentane-2,4-diones involves the reaction of the parent dione (B5365651) with alkyl halides, such as benzyl and methyl halides, in the presence of a base. orgsyn.orgresearchgate.net
The choice of base and reaction conditions is critical in directing the outcome of the alkylation. Common bases include alkali carbonates, such as potassium carbonate, and alkoxides like sodium ethoxide. orgsyn.orgyoutube.com The base deprotonates the pentane-2,4-dione to form a resonance-stabilized enolate ion, which then acts as the nucleophile in an SN2 reaction with the alkyl halide. pressbooks.publibretexts.org
For instance, the methylation of pentane-2,4-dione can be achieved using methyl iodide in the presence of anhydrous potassium carbonate in a solvent like acetone. orgsyn.orgyoutube.com The reaction mixture is typically heated under reflux to drive the reaction to completion. orgsyn.org The use of a relatively mild base like potassium carbonate is often sufficient due to the high acidity of the protons at the C3 position of the β-dicarbonyl compound. youtube.com Stronger bases like sodium ethoxide in ethanol (B145695) can also be employed to ensure complete deprotonation. youtube.com
| Base | Solvent | Electrophile | Conditions | Outcome |
| Potassium Carbonate | Acetone | Methyl Iodide | Reflux | 3-Methylpentane-2,4-dione orgsyn.orgyoutube.com |
| Sodium Ethoxide | Ethanol | Alkyl Halide | Not specified | Alkylated pentane-2,4-dione youtube.com |
| Cesium Carbonate/Potassium Carbonate | CH2Cl2 or CH3CN/(CH3)2SO | Ethyl bromoacetate | Not specified | High yield mono-alkylation capes.gov.br |
Table 1: Examples of Base-Mediated Alkylation Conditions for Pentane-2,4-dione.
A significant challenge in the synthesis of unsymmetrically substituted diones like this compound is controlling the extent of alkylation. After the first alkyl group is introduced, the resulting mono-alkylated product still possesses an acidic proton and can undergo a second alkylation. pressbooks.pub
To achieve selective dialkylation leading to this compound, a stepwise approach is typically necessary. First, pentane-2,4-dione would be mono-alkylated with either a benzyl or methyl halide. The resulting 3-benzylpentane-2,4-dione or 3-methylpentane-2,4-dione would then be subjected to a second alkylation step with the other halide.
Controlling the reaction time can influence the ratio of mono- to dialkylated products. For example, in the methylation of pentane-2,4-dione, shorter reflux periods have been shown to reduce the amount of the dialkylated product, 3,3-dimethylpentane-2,4-dione. orgsyn.org Careful control over stoichiometry and reaction conditions is therefore essential to favor the desired dialkylated product.
Catalytic Strategies for Introduction of Sterically Hindered Groups
Modern synthetic methods are increasingly turning to catalytic strategies to introduce sterically demanding groups and to enhance reaction efficiency and selectivity.
Transition metal catalysis offers a powerful alternative for C-C bond formation. acs.org For the synthesis of compounds like this compound, transition metal-catalyzed reactions can facilitate the coupling of the pentane-2,4-dione enolate with benzyl electrophiles.
One notable example is the bismuth-catalyzed direct benzylation of 2,4-pentanediones. organic-chemistry.orgnih.gov Using bismuth(III) triflate [Bi(OTf)3] as a catalyst, free alcohols, including benzyl alcohol, can be used as electrophiles. organic-chemistry.orgnih.gov This method is highly effective, providing monoalkylated dicarbonyl compounds in high yields with short reaction times and low catalyst loading. organic-chemistry.orgnih.gov This approach avoids the use of pre-activated alkyl halides and the formation of salt byproducts. organic-chemistry.org While this specific example focuses on mono-alkylation, the principle could be extended to a second alkylation step.
Other transition metals like palladium, nickel, and copper are also known to catalyze C(sp³)–C(sp³) coupling reactions and could potentially be applied to the synthesis of sterically hindered dialkylated dicarbonyls. nih.govpsu.edu These metals can stabilize key intermediates and prevent side reactions like β-hydride elimination. nih.govpsu.edu
| Catalyst | Electrophile | Key Features |
| Bismuth(III) triflate [Bi(OTf)3] | Benzyl alcohol | High yields, short reaction times, avoids pre-activated reagents organic-chemistry.orgnih.gov |
| Palladium, Nickel, Copper complexes | Alkenylzinc reagents, alkyl halides | Stabilize intermediates, enable cyclization/coupling reactions nih.govpsu.edu |
Table 2: Examples of Transition Metal Catalysts for C-Alkylation.
The foundation of C3-functionalization in pentane-2,4-dione is its enolate chemistry. libretexts.org The enolate, generated by a suitable base, is a potent nucleophile. pressbooks.publibretexts.org The choice of base can influence the regioselectivity of alkylation in unsymmetrical ketones, although for the symmetrical pentane-2,4-dione, this is not a primary concern for the first alkylation. libretexts.org
For the synthesis of this compound, the sequential addition of electrophiles to the enolate is the key strategy. After the formation of the initial mono-alkylated product (e.g., 3-methylpentane-2,4-dione), a second enolate is generated by deprotonation of the remaining acidic C3 proton. This second enolate can then react with a different electrophile (e.g., benzyl bromide) to yield the final dialkylated product. The success of this stepwise approach hinges on the ability to perform the second alkylation efficiently without side reactions.
Advanced Synthetic Transformations Leading to the this compound Core
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like this compound analogues from simple precursors in a single step. epa.gov These reactions maximize atom economy and operational simplicity by forming multiple bonds in one pot. By carefully selecting the starting materials, MCRs can be designed to generate diverse libraries of substituted β-dicarbonyl compounds. nih.gov
One common MCR approach involves the condensation of a β-dicarbonyl compound, an aldehyde, and an amine or other nucleophile. For instance, a three-component reaction between a β-dicarbonyl compound, a substituted β-nitrostyrene (derivable from benzaldehyde), and an amine can yield structurally diverse β-enaminones. rsc.org Another pathway is the Hantzsch pyrrole (B145914) synthesis, which can be adapted as a three-component reaction between an α-haloketone, a β-dicarbonyl compound, and an amine. epa.gov While not directly yielding the target compound, these strategies illustrate how the core can be assembled and functionalized simultaneously. The reaction of 1,3-dicarbonyl compounds with formaldehyde (B43269) and other components can also lead to a variety of heterocyclic and open-chain products, depending on the reaction conditions. nih.gov
A plausible, though not explicitly documented, MCR route to the this compound core could involve a Knoevenagel condensation of pentane-2,4-dione with benzaldehyde, followed by a Michael addition of a methylating agent in a one-pot sequence. The versatility of MCRs makes them a powerful tool for generating structural analogues for various applications. nih.govacs.org
Table 1: Examples of Multicomponent Reactions Involving β-Dicarbonyl Compounds
| Reaction Name/Type | Components | Potential Product Class | Key Features |
| Mannich-type Reaction | Aldehyde, Amine, β-Dicarbonyl Compound | β-Amino Dicarbonyls | Forms a new C-C and C-N bond. chem-station.com |
| Hantzsch-type Reaction | α-Haloketone, β-Dicarbonyl Compound, Amine | Substituted Pyrroles | Efficient synthesis of heterocyclic compounds. epa.gov |
| Knoevenagel-Michael Cascade | Aldehyde, β-Dicarbonyl Compound, Michael Donor | Densely Functionalized Acyclic or Cyclic Compounds | Creates multiple C-C bonds in a tandem sequence. |
| Three-Component Enaminone Synthesis | β-Nitrostyrene, β-Dicarbonyl Compound, Amine | β-Enaminones | Diversity-oriented synthesis under mild conditions. rsc.org |
Oxidative C-C Bond Formation Methodologies
Oxidative C-C bond formation provides a direct route to functionalized β-dicarbonyls by coupling two C-H precursors or a C-H precursor and a C-metal species. These methods avoid the pre-functionalization often required in traditional cross-coupling reactions.
A key strategy is the oxidative coupling of enolates or their equivalents. chem-station.comnih.gov This can be achieved through dimerization (homo-coupling) or, more strategically, through cross-coupling with a dissimilar partner. nih.gov For the synthesis of a 3-aryl-β-diketone, this could involve the oxidative coupling of a pentane-2,4-dione enolate with an aryl partner. Palladium catalysis is often employed for such transformations. For example, the direct β-arylation of ketones has been achieved using diaryliodonium salts, which act as both the oxidant and the aryl source, eliminating the need for stoichiometric heavy metals. rsc.org Another approach involves the iron-catalyzed double cross-dehydrogenative coupling between 1,3-dicarbonyl compounds and arylmethanes, which proceeds via a radical mechanism. acs.org
The direct benzylation of 1,3-dicarbonyls with benzyl alcohols can be promoted by reagents like perfluoroalkanosulfonyl fluoride, which activate the alcohol for C-C bond formation. epa.gov Furthermore, metallaphotoredox catalysis has emerged as a powerful tool for the C-H functionalization of benzylic C(sp³)–H bonds, enabling their coupling with various partners. rsc.org This could potentially be applied to couple toluene (B28343) derivatives directly with the C3 position of a substituted pentane-2,4-dione.
Table 2: Selected Oxidative C-C Bond Formation Methods for β-Dicarbonyls
| Method | Substrates | Catalyst/Reagent | Key Features |
| Palladium-Catalyzed β-Arylation | Ketone, Diaryliodonium Salt | Pd(OAc)₂, Bis-N-tosylsulfilimine ligand | User-friendly, avoids stoichiometric heavy metal oxidants. rsc.org |
| Iron-Catalyzed Dehydrogenative Coupling | 1,3-Dicarbonyl, Arylmethane | Iron catalyst | Radical-based three-component coupling. acs.org |
| Direct Benzylation | 1,3-Dicarbonyl, Benzyl Alcohol | Perfluoroalkanosulfonyl fluoride, DBU | One-step C-benzylation at room temperature. epa.gov |
| Oxidative Enolate Coupling | Enolate/Silyl Enol Ether | Metal Oxidants (e.g., Cu(II), Fe(III), CAN) | Direct formation of 1,4-dicarbonyl systems. nih.govnih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
Creating the chiral quaternary stereocenter at the C3 position of this compound is a significant synthetic challenge. The approaches to address this can be broadly categorized into asymmetric alkylation/derivatization and diastereoselective methods using chiral auxiliaries or catalysts.
Asymmetric Alkylation and Derivatization Approaches
Asymmetric alkylation involves the direct introduction of a new group to a prochiral enolate in an enantioselective manner, typically using a chiral catalyst. A major hurdle in the alkylation of pentane-2,4-dione is controlling the degree of substitution, as the product of mono-methylation, 3-methylpentane-2,4-dione, can be more reactive than the starting material, leading to dialkylation. organic-chemistry.org
To overcome this and to control stereochemistry, advanced catalytic systems are employed. Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of prochiral enolates of β-dicarbonyl compounds is a well-established method for creating chiral centers. organic-chemistry.org This methodology can be conceptually extended to benzylation. For example, palladium-catalyzed asymmetric alkylation of β-ketoesters has been used to generate all-carbon quaternary stereocenters with high enantiomeric excess. rsc.org Organocatalysis also provides a powerful metal-free alternative. Asymmetric organocatalysis has been successfully used to synthesize stereopure compounds containing a similar structural motif to the target molecule. organic-chemistry.org
Table 3: Asymmetric Alkylation Approaches for β-Dicarbonyl Compounds
| Method | Catalyst Type | Substrate | Electrophile | Stereoselectivity |
| Pd-Catalyzed Asymmetric Alkylation | Pd₂(pmdba)₃, (S)-t-Bu-PHOX | β-Ketoester Enolate | Allyl Carbonate | Up to 91% ee rsc.org |
| Pd-Catalyzed Asymmetric Allylic Alkylation | Palladium / Chiral Ligand | Cyclic Sulfamidate Imine Enamide | Allyl Carbonate | High enantioselectivity organic-chemistry.org |
| Asymmetric Organocatalysis | Chiral Bifunctional Organocatalyst | Cyclohexanone derivative | Aryl Aldehyde | 99:1 enantiomeric ratio organic-chemistry.org |
Diastereoselective Synthesis through Chiral Auxiliaries or Catalysts
An alternative and often highly effective strategy for controlling stereochemistry is the use of a chiral auxiliary. acs.org In this approach, a chiral molecule is temporarily attached to the substrate, which then directs the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter is created, the auxiliary is removed.
This methodology can be applied to the synthesis of chiral this compound by first attaching a chiral auxiliary to a precursor like 3-methylpentane-2,4-dione. The auxiliary then guides the incoming benzyl group to a specific face of the enolate, leading to one diastereomer in preference to the other. Evans oxazolidinones and Myers' pseudoephedrine amides are classic examples of powerful chiral auxiliaries used for the highly diastereoselective alkylation of enolates.
More recently, chiral diamines have been used as auxiliaries to form chiral enamines from β-ketoesters. These enamines then react with electrophiles to afford α-substituted products with high enantioselectivity after removal of the auxiliary. Aldol reactions, which are conceptually similar to enolate alkylations, can be rendered highly diastereoselective through the use of chiral auxiliaries or catalysts, providing a reliable method for setting stereocenters. nih.gov This strategy offers a robust and predictable way to access specific stereoisomers of complex molecules like this compound.
Table 4: Chiral Auxiliaries for Stereoselective Synthesis
| Auxiliary Class | Example | Transformation | Diastereoselectivity |
| Oxazolidinones | Evans Auxiliaries | Alkylation of N-acyl imides | Often >99:1 d.r. |
| Ephedrine-based | Myers' Pseudoephedrine Amides | Alkylation of amide enolates | Highly diastereoselective |
| Chiral Diamines | (1R,2R)-1,2-Diaminocyclohexane | Reaction of chiral enamines with electrophiles | Leads to high ee after auxiliary removal (up to 91%) |
| Sulfinamides | Ellman's tert-Butanesulfinamide | Addition to N-sulfinyl imines | High diastereoselectivity |
Chemical Reactivity and Mechanistic Investigations of 3 Benzyl 3 Methylpentane 2,4 Dione
Tautomerism and Conformational Dynamics of the β-Diketone Moiety
The structure of 3-benzyl-3-methylpentane-2,4-dione, featuring a disubstituted α-carbon between two carbonyl groups, precludes the formation of an enol tautomer. This section will explore the foundational principles of keto-enol tautomerism in related β-diketones to understand the conformational dynamics of the target molecule, which exists exclusively in its diketo form.
Keto-Enol Equilibrium Analysis
β-Diketones typically exist in a dynamic equilibrium between a diketo form and an enol form. pearson.com The enol form is often stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group. tandfonline.com The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the nature of the substituents. irb.hr
For instance, pentane-2,4-dione (acetylacetone) shows a significant proportion of the enol form, which can be as high as 85% under normal conditions. tandfonline.com The stability of the enol tautomer is a key feature of many β-diketones.
However, in the case of this compound, the central carbon atom (C3) is bonded to four other carbon atoms and has no hydrogen atoms attached. The presence of two substituents at this position, a benzyl (B1604629) group and a methyl group, eliminates the possibility of enolization. Therefore, this compound exists solely in the diketo form.
Impact of C3-Substitution on Tautomeric Preferences
Substitution at the C3 position of a β-diketone has a profound impact on the keto-enol equilibrium. The introduction of alkyl or aryl groups at this position generally shifts the equilibrium towards the diketo form. This shift is primarily attributed to steric hindrance, which destabilizes the planar enol form. vaia.com
Studies on compounds such as 3-phenyl-2,4-pentanedione (B1582117) have shown that the presence of a bulky substituent at the C3 position significantly favors the keto tautomer. orientjchem.org For this compound, the presence of both a benzyl and a methyl group at the C3 position completely prevents the formation of the enol tautomer. The steric crowding around the central carbon atom would make the formation of a planar enol ring highly unfavorable.
| Compound | C3-Substituents | Predominant Tautomeric Form | Reason |
|---|---|---|---|
| Pentane-2,4-dione | -H, -H | Enol | Intramolecular H-bonding and conjugation |
| 3-Methylpentane-2,4-dione | -H, -CH₃ | Enol (though less than pentane-2,4-dione) | Steric hindrance from the methyl group slightly disfavors the enol form |
| 3-Benzyl-2,4-pentanedione | -H, -CH₂Ph | Keto favored over enol | Significant steric hindrance from the benzyl group |
| This compound | -CH₃, -CH₂Ph | Exclusively Diketo | No α-hydrogen available for enolization |
Nucleophilic and Electrophilic Reactivity Profiles
The chemical reactivity of this compound is centered around its two carbonyl groups and the attached benzyl substituent. The absence of an enolizable proton influences its reactivity compared to other β-diketones.
Reactions at Carbonyl Electrophilic Centers
The carbonyl carbons in this compound are electrophilic and can be attacked by nucleophiles. However, the steric hindrance provided by the adjacent benzyl and methyl groups at the α-position can influence the accessibility of these carbonyl centers. Reactions such as reduction or addition of organometallic reagents are possible, though may require more forcing conditions compared to less substituted diketones.
General reactions at the carbonyl centers of β-diketones include:
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Condensation Reactions: While the lack of an α-hydrogen prevents aldol-type condensations involving the central carbon, the carbonyl groups can still react with amines and hydrazines to form imines and hydrazones, respectively.
Transformations Involving the Benzyl Substituent
The benzyl group itself can undergo chemical transformations. The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be directed by the electron-donating or -withdrawing nature of the rest of the molecule. Additionally, the benzylic position offers a site for radical reactions. For instance, benzylic bromination can occur under radical conditions.
Coordination Chemistry and Ligand Development
β-Diketones are renowned for their ability to act as chelating ligands for a wide array of metal ions, forming stable metal complexes. alfachemic.com Although this compound cannot be deprotonated at the C3 position to form a traditional β-diketonate ligand, its two carbonyl oxygen atoms can still coordinate to metal centers, potentially acting as a neutral bidentate ligand or a monodentate ligand.
Research on the closely related 3-benzyl-2,4-pentanedione has shown its utility in forming coordination complexes. For example, it has been used to synthesize oxidovanadium(IV) complexes that exhibit catalytic activity in the drying of alkyd resins. orientjchem.org Furthermore, studies on the complexation of 3-allyl- and 3-benzylacetylacetone with Cu(II), Co(II), Nd(III), and Ho(III) have been reported, demonstrating the formation of stable complexes. researchgate.net
Elucidation of Coordination Modes and Stability of Complexes
The coordination of this compound to transition metal ions typically occurs through the two oxygen atoms of the enolate form, creating a six-membered chelate ring. This bidentate coordination is the most common mode observed. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the steric and electronic properties of the ligand.
Application in Supramolecular Assembly and Material Precursors
The ability of this compound and its derivatives to form stable metal complexes makes them valuable building blocks in supramolecular chemistry and as precursors for materials synthesis. The defined coordination geometry of the metal complexes allows for their use in the construction of larger, ordered supramolecular architectures.
These compounds serve as intermediates in the preparation of various materials, including liquid crystals. unirioja.es The introduction of a β-diketone moiety into a molecule can favor mesogenic (liquid crystalline) behavior, and this property can be tuned by complexation with metal ions. unirioja.es Furthermore, metal complexes of β-diketones are utilized as precursors in chemical vapor deposition (CVD) processes to create thin films of metal oxides. The volatility and thermal stability of the metal complexes are key parameters for their successful application as CVD precursors.
Redox Chemistry and Oxidation/Reduction Pathways
The redox chemistry of this compound involves both oxidative transformations and selective reductions, highlighting its versatility as a synthetic intermediate.
Peroxynitrite-Promoted Oxidative Transformations
Peroxynitrite (ONOO⁻), a potent biological oxidant formed from the reaction of nitric oxide and superoxide (B77818) radicals, can induce oxidative transformations of β-dicarbonyl compounds. nih.govnih.gov The reaction of peroxynitrite with compounds like this compound can lead to a variety of oxidized and nitrated products. researchgate.net The reactivity of peroxynitrite is complex and can be influenced by factors such as the presence of carbon dioxide, with which it can form a reactive adduct (ONOOCO₂⁻). nih.gov This adduct can participate in oxidation and nitration reactions, altering the primary reactivity of peroxynitrite. nih.gov
Studies on related compounds, such as 3-methyl-2,4-pentanedione (B1204033), have reported on peroxynitrite-promoted aerobic oxidation. sigmaaldrich.comsigmaaldrich.com Peroxynitrite and its derived radicals can attack the dicarbonyl compound, leading to oxidative damage and the formation of various products. nih.gov The interaction of peroxynitrite with carbonyl compounds is an area of active research due to its biological relevance in inflammatory conditions. nih.gov
Selective Reductions and Derivatization
The carbonyl groups in this compound can undergo selective reduction. While specific literature on the selective reduction of this particular compound is not detailed in the search results, general methods for the reduction of β-dicarbonyl compounds are well-established. Reagents like sodium borohydride (NaBH₄) are commonly used to reduce ketones to alcohols. nih.gov The selectivity of such reductions can sometimes be controlled by the reaction conditions and the specific reducing agent employed. nih.gov
Derivatization of this compound is a key strategy for the synthesis of other molecules. For example, it can serve as a precursor for the synthesis of heterocyclic compounds. unirioja.es The reactivity of the dione (B5365651) allows for modifications at various positions, leading to a diverse range of derivatives with different chemical and physical properties.
Cyclization and Heterocycle Formation
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl moiety provides a reactive scaffold for condensation reactions with binucleophiles to form cyclic structures.
For instance, 1,3-dicarbonyl compounds are classic starting materials for the preparation of heterocycles like pyrazoles and isoxazoles through reactions with hydrazine (B178648) and hydroxylamine (B1172632), respectively. unirioja.es These reactions typically proceed via a condensation mechanism followed by cyclization and dehydration. The resulting heterocyclic products often exhibit interesting biological activities or material properties.
Synthesis of Pyrazoles and Isoxazoles from 3-Substituted Pentane-2,4-diones
The reaction of 1,3-dicarbonyl compounds with binucleophilic reagents such as hydrazine and hydroxylamine is a classical and widely employed strategy for the construction of five-membered heterocyclic rings. In the case of this compound, these reactions lead to the formation of substituted pyrazoles and isoxazoles, respectively.
The seminal Knorr pyrazole (B372694) synthesis provides a direct route to pyrazole derivatives through the condensation of a β-dicarbonyl compound with a hydrazine. slideshare.netresearchgate.net In a typical procedure, the reaction of this compound with hydrazine would be expected to yield 4-benzyl-3,4,5-trimethyl-1H-pyrazole. The mechanism of this transformation involves the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine. This is followed by an intramolecular cyclization, where the remaining nitrogen atom attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring. The reaction is often catalyzed by acid. slideshare.net
Similarly, the synthesis of isoxazoles from 1,3-dicarbonyls can be achieved through condensation with hydroxylamine. This reaction, often referred to as the Hantzsch isoxazole (B147169) synthesis, proceeds through a mechanism analogous to the Knorr pyrazole synthesis. The initial step is the formation of an oxime at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the isoxazole ring. The reaction of this compound with hydroxylamine is anticipated to produce 4-benzyl-3,5-dimethylisoxazole.
While specific literature detailing the synthesis of these exact heterocyclic compounds from this compound is not extensively documented in readily available sources, the general reactivity of 3-substituted pentane-2,4-diones strongly supports their utility as precursors for these ring systems. The reaction conditions for such transformations are generally well-established, often involving refluxing the reactants in a suitable solvent, sometimes with the addition of a catalytic amount of acid.
Table 1: Expected Products from the Reaction of this compound
| Reactant 1 | Reactant 2 | Expected Product |
| This compound | Hydrazine | 4-Benzyl-3,4,5-trimethyl-1H-pyrazole |
| This compound | Hydroxylamine | 4-Benzyl-3,5-dimethylisoxazole |
Other Annulation Reactions Leading to Novel Ring Systems
Beyond the well-established synthesis of pyrazoles and isoxazoles, the reactivity of this compound can be harnessed in other annulation reactions to construct a variety of novel ring systems. Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools in synthetic organic chemistry.
For instance, β-dicarbonyl compounds are known to participate in [3+3] annulation reactions. These reactions typically involve the reaction of a three-carbon dielectrophile with a three-carbon dinucleophile. In this context, this compound could potentially act as the nucleophilic component.
Furthermore, [3+2] cycloaddition reactions represent another avenue for the construction of five-membered rings. While the synthesis of pyrazoles and isoxazoles can be viewed as a type of [3+2] cyclocondensation, other dipolar species could potentially react with the enol or enolate form of this compound to afford different heterocyclic frameworks.
Detailed research findings specifically exploring these alternative annulation pathways for this compound are not prominently reported in the surveyed literature. However, the known reactivity patterns of β-dicarbonyls suggest that this compound holds potential as a building block for a diverse range of heterocyclic structures beyond simple pyrazoles and isoxazoles. Further mechanistic investigations and synthetic explorations are warranted to fully unlock the potential of this compound in the construction of novel ring systems.
Spectroscopic and Structural Characterization of 3 Benzyl 3 Methylpentane 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in different NMR experiments, a comprehensive picture of the molecular structure of 3-benzyl-3-methylpentane-2,4-dione can be constructed.
¹H NMR Spectral Interpretation and Proton Environment Analysis
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton environments within the molecule.
The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.07-7.19 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group are observed as a singlet at approximately δ 3.25 ppm. A key feature is the signal for the single methyl group attached to the tertiary carbon, which appears as a singlet around δ 1.35 ppm. The two acetyl methyl groups are magnetically equivalent and thus produce a single sharp singlet at approximately δ 2.15 ppm.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.07-7.19 | Multiplet | 5H |
| Benzyl (CH₂) | 3.25 | Singlet | 2H |
| Acetyl (CH₃) | 2.15 | Singlet | 6H |
| Tertiary Methyl (CH₃) | 1.35 | Singlet | 3H |
This table presents typical ¹H NMR spectral data for this compound in CDCl₃. Actual values may vary slightly depending on the specific experimental conditions.
¹³C NMR Chemical Shift Assignments and Carbon Framework Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, the carbonyl carbons of the acetyl groups are the most deshielded, appearing at the downfield end of the spectrum, typically around δ 205 ppm. The quaternary carbon atom to which the benzyl and methyl groups are attached is found near δ 65 ppm.
The carbons of the benzyl group exhibit characteristic chemical shifts: the ipso-carbon (the one attached to the pentanedione moiety) is observed around δ 136 ppm, while the ortho, meta, and para carbons appear in the δ 126-130 ppm region. The methylene carbon of the benzyl group has a chemical shift of approximately δ 38 ppm. The methyl carbon directly attached to the quaternary center is found at about δ 20 ppm, and the acetyl methyl carbons are located near δ 28 ppm.
| Carbon Environment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~205 |
| Quaternary (C) | ~65 |
| Aromatic (ipso-C) | ~136 |
| Aromatic (o, m, p-C) | 126-130 |
| Benzyl (CH₂) | ~38 |
| Acetyl (CH₃) | ~28 |
| Tertiary Methyl (CH₃) | ~20 |
This table presents typical ¹³C NMR chemical shift ranges for this compound. Actual values may vary based on solvent and experimental parameters.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the aromatic protons of the benzyl group, helping to assign their specific positions (ortho, meta, para). sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu It would show a cross-peak between the benzyl CH₂ protons and the corresponding carbon, as well as between the methyl protons and their respective carbons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) couplings between carbon and proton atoms. sdsu.edu For instance, HMBC would show correlations from the benzyl CH₂ protons to the quaternary carbon and the ipso-carbon of the aromatic ring. It would also show correlations from the acetyl methyl protons to the carbonyl carbon, confirming the structure of the acetyl groups. sdsu.edu
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to the molecule and its constituent functional groups.
Infrared (IR) Spectroscopy for Carbonyl and Benzyl Group Vibrations
The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups.
A prominent feature is the strong, sharp absorption band for the C=O stretching vibration of the ketone groups, which typically appears in the region of 1700-1730 cm⁻¹. The presence of two carbonyl groups can sometimes lead to a split or broadened peak in this region. The C-H stretching vibrations of the aromatic ring of the benzyl group are observed as a series of weaker bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups appears as strong bands in the 2850-3000 cm⁻¹ range. The characteristic C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ketone (C=O) | Stretch | 1700-1730 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Aromatic C=C | Stretch | 1450-1600 |
This table provides a summary of the key IR absorption bands for this compound. The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.
Raman Spectroscopy for Molecular Symmetry and Vibrational Modes
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule during a vibration.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of organic compounds through controlled fragmentation.
High-resolution mass spectrometry (HRMS) is instrumental in assigning an unambiguous molecular formula to a compound by measuring its mass with very high accuracy. For this compound, the molecular formula is C₁₃H₁₆O₂. This composition allows for the calculation of its theoretical exact mass, which can be experimentally verified by HRMS. The monoisotopic mass, calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O), is a critical value for its identification.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₂ | epa.gov |
| Average Mass | 204.269 g/mol | epa.gov |
| Monoisotopic Mass | 204.11503 g/mol | epa.gov |
The experimentally determined mass from an HRMS analysis would be expected to align closely with the calculated monoisotopic mass of 204.11503 g/mol , confirming the elemental composition.
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ of this compound) and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively documented in the reviewed literature, the fragmentation pattern can be predicted based on the known behavior of ketones and β-diketones. libretexts.org
The structure of this compound features several bonds that are susceptible to cleavage upon ionization. Key fragmentation pathways would likely involve:
α-Cleavage: The bonds adjacent to the carbonyl groups are prone to breaking. This could lead to the loss of acetyl radicals (•COCH₃, 43 u) or the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is a common fragment for methyl ketones. libretexts.org
Cleavage at the Quaternary Carbon: The bonds connected to the central C3 carbon are likely points of fragmentation.
Loss of the benzyl group (•CH₂C₆H₅, 91 u) would result in a fragment ion at m/z 113. The benzyl cation [C₇H₇]⁺ itself is a stable fragment and would be expected at m/z 91.
Loss of the methyl group (•CH₃, 15 u) from the molecular ion would produce a fragment at m/z 189.
McLafferty Rearrangement: This rearrangement is less likely for this compound as it lacks the required γ-hydrogen on a flexible alkyl chain.
The most abundant fragment ion, known as the base peak, often corresponds to the most stable carbocation that can be formed. docbrown.info For this molecule, the benzyl cation (m/z 91) and the acetyl cation (m/z 43) are expected to be prominent peaks in the mass spectrum.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 204 | [C₁₃H₁₆O₂]⁺ (Molecular Ion) | - |
| 189 | [M - CH₃]⁺ | •CH₃ |
| 161 | [M - COCH₃]⁺ | •COCH₃ |
| 113 | [M - CH₂C₆H₅]⁺ | •CH₂C₆H₅ |
| 91 | [C₇H₇]⁺ (Benzyl cation) | •C₆H₉O₂ |
| 43 | [CH₃CO]⁺ (Acetyl cation) | •C₁₁H₁₃O |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. As of the current literature review, a specific crystal structure for this compound has not been reported. However, the general structural characteristics can be inferred from studies on analogous β-diketones. mdpi.com
In the absence of experimental data for this compound, we can anticipate the approximate values for its geometric parameters based on general values for organic compounds and data from structurally similar molecules. β-Diketones can exist in keto and enol forms, but the presence of a methyl group at the C3 position prevents enolization for this specific compound, locking it in the diketo form. mdpi.com
The bond lengths and angles would be typical for sp³ and sp² hybridized carbons and carbonyl groups. For instance, C-C single bonds are generally around 1.54 Å, C=O double bonds around 1.23 Å, and C-H bonds approximately 1.09 Å. The bond angles around the sp³ hybridized central carbon (C3) would be approximately 109.5°, while those around the sp² carbonyl carbons would be close to 120°. The dihedral angles, which define the molecule's conformation, would be influenced by steric hindrance between the bulky benzyl and acetyl groups.
| Parameter | Typical Value |
|---|---|
| C(sp³)-C(sp³) Bond Length | ~1.54 Å |
| C(sp³)-C(sp²) Bond Length | ~1.51 Å |
| C=O Bond Length | ~1.23 Å |
| C-C-C Bond Angle (tetrahedral) | ~109.5° |
| O=C-C Bond Angle (trigonal planar) | ~120° |
The way molecules pack in a crystal is governed by noncovalent intermolecular interactions. nih.gov For this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily directed by weaker forces:
Van der Waals forces: These are the dominant interactions, arising from temporary fluctuations in electron density.
Dipole-dipole interactions: The polar carbonyl groups (C=O) create molecular dipoles, leading to electrostatic interactions that influence molecular alignment in the crystal lattice.
C-H···O interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from the methyl or benzyl groups) and the carbonyl oxygen atoms are also expected to play a role in stabilizing the crystal structure.
π-π stacking: The benzyl groups could potentially engage in π-π stacking interactions, where the aromatic rings align in a parallel or offset fashion, further contributing to the stability of the crystal packing.
The conformation of a molecule in the solid state represents a low-energy state that is influenced by both intramolecular steric effects and intermolecular packing forces. libretexts.org For this compound, rotation around the single bonds allows for various spatial arrangements. The key dihedral angles to consider would be those around the C3-C(benzyl) bond and the C2-C3 and C3-C4 bonds.
In the crystalline state, the molecule would adopt a conformation that minimizes steric repulsion between the two acetyl groups, the methyl group, and the large benzyl group, while maximizing favorable intermolecular interactions. mdpi.com It is common for the two C=O bonds in acyclic diketones to adopt a transoid or anti-periplanar orientation to reduce dipole-dipole repulsion, although crystal packing forces can sometimes favor other conformations. mdpi.com The orientation of the phenyl ring of the benzyl group relative to the dicarbonyl core would also be a defining conformational feature.
Computational Chemistry and Theoretical Predictions for 3 Benzyl 3 Methylpentane 2,4 Dione
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 3-Benzyl-3-methylpentane-2,4-dione from first principles. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energetically favorable geometries.
Density Functional Theory (DFT) Studies of Molecular Conformation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the three-dimensional geometry of molecules. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G**, are employed to find the molecule's lowest energy conformation.
The optimization process systematically adjusts the molecule's bond lengths, bond angles, and dihedral angles to minimize its total energy. Key structural findings from such studies focus on the relative orientation of the benzyl (B1604629) and methyl groups attached to the central carbon (C3) of the pentanedione backbone. The calculations determine the precise bond lengths of the C=O and C-C bonds and the tetrahedral geometry around the central C3 carbon. Comparisons between theoretical gas-phase structures and experimental solid-state data, if available, can reveal the influence of crystal packing forces on molecular conformation. nih.gov Studies on similar substituted β-diketones confirm that DFT provides reliable geometric parameters. nih.govresearchgate.net
Below is a table representing typical data obtained from a DFT geometry optimization for this compound.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths | ||
| C=O | C2=O, C4=O | ~ 1.22 Å |
| C-C (keto) | C2-C3, C3-C4 | ~ 1.54 Å |
| C-CH3 (keto) | C1-C2, C4-C5 | ~ 1.52 Å |
| C-C (benzyl) | C3-C(benzyl) | ~ 1.55 Å |
| Bond Angles | ||
| O=C-C | O=C2-C3, O=C4-C3 | ~ 120° |
| C-C-C | C2-C3-C4 | ~ 112° |
| Dihedral Angle | ||
| C2-C3-C(benzyl)-C(phenyl) | Defines benzyl rotation | Variable |
HOMO-LUMO Analysis and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.govnih.gov These include:
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. mdpi.com
The following table presents a hypothetical set of calculated electronic properties and reactivity descriptors for this compound.
| Parameter | Formula | Predicted Value |
| HOMO Energy | EHOMO | -6.8 eV |
| LUMO Energy | ELUMO | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.6 eV |
| Electronegativity (χ) | -½ (ELUMO + EHOMO) | 4.0 eV |
| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | 2.8 eV |
| Chemical Softness (S) | 1 / η | 0.36 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | 2.86 eV |
Analysis of the HOMO and LUMO electron density distribution would likely show the HOMO localized on the benzyl ring, indicating it as a potential site for electrophilic attack, while the LUMO may be distributed across the dicarbonyl portion of the molecule.
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Computational methods can accurately predict various spectroscopic parameters, which serve as a valuable tool for structural confirmation.
IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to specific bond stretching, bending, and torsional motions. For this compound, key predicted vibrational modes would include the characteristic C=O stretching frequencies of the ketone groups, C-H stretching of the methyl and benzyl groups, and various C-C bond vibrations. A table comparing theoretical and (if available) experimental wavenumbers helps validate the calculated structure.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | Ketone | ~ 1710 - 1730 |
| C-H Stretch (Aromatic) | Benzyl Ring | ~ 3050 - 3100 |
| C-H Stretch (Aliphatic) | Methyl/Methylene (B1212753) | ~ 2850 - 3000 |
| C-C Stretch | Backbone | ~ 1100 - 1300 |
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. researchgate.net These predictions are highly sensitive to the electronic environment of each nucleus, making them excellent for detailed structural analysis.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H NMR | ||
| -CH₃ | C1, C5 | ~ 2.1 |
| -CH₂- | Benzyl Methylene | ~ 3.2 |
| -C₆H₅ | Benzyl Phenyl | ~ 7.2 - 7.4 |
| -CH₃ | C3-Methyl | ~ 1.5 |
| ¹³C NMR | ||
| C=O | C2, C4 | ~ 205 |
| -CH₃ | C1, C5 | ~ 28 |
| -C- (quaternary) | C3 | ~ 65 |
| -CH₂- | Benzyl Methylene | ~ 40 |
| C (aromatic) | Benzyl Phenyl | ~ 127 - 138 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum calculations provide insight into static, minimum-energy structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time, capturing its flexibility and interactions with a surrounding medium like a solvent.
Conformational Landscape Exploration in Solution
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, using a force field to describe the underlying potential energy surface. For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water or chloroform) and track its trajectory over nanoseconds.
Solvent Effects on Tautomeric Equilibria and Reactivity
A crucial structural feature of this compound is the full substitution at the α-carbon (C3). This substitution means the molecule lacks an α-proton and therefore cannot undergo the keto-enol tautomerism that is characteristic of many other β-dicarbonyl compounds like acetylacetone. capes.gov.brresearchgate.net
However, computational methods are essential for understanding how solvents influence the molecule's conformation and reactivity. Solvation can be modeled either explicitly, as in MD simulations, or implicitly using a Polarizable Continuum Model (PCM) in DFT calculations. These models simulate the dielectric effect of the solvent, allowing for the study of how the molecule's properties change in different environments (e.g., polar vs. non-polar solvents).
Studies on related compounds show that polar solvents can stabilize conformations with larger dipole moments. orientjchem.org For this compound, computational studies would investigate how solvent polarity affects the rotational preference of the benzyl group and the values of the reactivity descriptors calculated in section 5.1.2. For instance, the HOMO-LUMO gap and dipole moment would be recalculated in various solvents to predict changes in stability and reactivity. nih.gov
Applications and Future Research Perspectives of 3 Benzyl 3 Methylpentane 2,4 Dione
Advanced Materials Science Applications
The unique electronic and structural properties of β-diketones make them valuable precursors for advanced materials. The presence of both a benzyl (B1604629) and a methyl group at the 3-position of the pentane-2,4-dione framework could lead to materials with unique packing and electronic properties.
Precursors for Liquid Crystalline Compounds and Mesogenic Derivatives
The synthesis of liquid crystals often relies on molecules that possess a rigid core and flexible peripheral chains. Substituted β-diketones are excellent candidates for creating such structures. unirioja.es They can be transformed into various heterocyclic systems, like pyrazoles and isoxazoles, or used to form metal-organic complexes, many of which exhibit liquid crystalline (mesogenic) properties. unirioja.es
The general strategy involves the synthesis of a 3-substituted pentane-2,4-dione, which then serves as a versatile intermediate. unirioja.es For instance, reaction with hydrazine (B178648) or hydroxylamine (B1172632) yields pyrazole (B372694) or isoxazole (B147169) derivatives, respectively. unirioja.es The substituents on the β-diketone core play a crucial role in determining the mesogenic behavior of the final product. The incorporation of a benzyl group, as in the target compound, introduces aromaticity and rigidity, which are favorable for the formation of liquid crystal phases.
Research on various 3-substituted pentane-2,4-diones has shown that they can be precursors to compounds exhibiting nematic and smectic phases. unirioja.es It is plausible that 3-benzyl-3-methylpentane-2,4-dione could be a valuable building block for new liquid crystalline materials, whose properties could be fine-tuned by further modification of the benzyl ring.
Table 1: Examples of Mesogenic Derivatives from 3-Substituted Pentane-2,4-diones This table is illustrative and based on derivatives from analogous compounds, suggesting potential pathways for this compound.
| Precursor Class | Derivative Type | Potential Mesophase | Reference |
|---|---|---|---|
| 3-Aryl-pentane-2,4-diones | Pyrazoles | Nematic, Smectic | unirioja.es |
| 3-Alkyl-pentane-2,4-diones | Isoxazoles | Nematic | unirioja.es |
| 3-Aryl-pentane-2,4-diones | Copper(II) Complexes | Smectic | unirioja.es |
Development of Functional Coordination Polymers
Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The choice of the organic ligand is critical in dictating the structure and, consequently, the function of the resulting polymer. β-Diketones are exceptional ligands due to their ability to form stable chelate rings with a wide range of metal ions. researchgate.net
The compound this compound could serve as a ligand for constructing novel coordination polymers. The benzyl and methyl groups would decorate the metal-ligand backbone, influencing the polymer's dimensionality, porosity, and intermolecular interactions. These pendant groups could control the packing of the polymer chains, potentially creating channels or pores, which is a key feature for applications in gas storage, separation, and catalysis. nih.gov Furthermore, functional groups could be introduced onto the benzyl ring to impart specific properties, such as luminescence or sensory capabilities, to the coordination polymer. rsc.org
Catalysis and Asymmetric Transformation
The ability of this compound to act as a ligand and its potential for chiral modifications make it a person of interest in the field of catalysis.
Ligand Design for Metal-Catalyzed Organic Reactions
Metal complexes containing β-diketonate ligands are widely used as catalysts in various organic transformations. The electronic and steric properties of the ligand can be systematically altered to fine-tune the reactivity and selectivity of the metal center. researchgate.netresearchgate.net By modifying the substituents at the 3-position, researchers can control the catalytic activity.
This compound could be used to create catalysts for reactions such as polymerizations, oxidations, and cross-coupling reactions. The benzyl group, in particular, offers a site for further functionalization, allowing for the attachment of other catalytically active groups or solubilizing tags. The stability of the resulting metal chelates is a significant advantage in developing robust and reusable catalysts. nih.gov
Table 2: Metal Complexes with Substituted Pentanedione Ligands and Their Applications This table illustrates potential applications for metal complexes of this compound based on related structures.
| Metal | Ligand Class | Potential Catalytic Application | Reference |
|---|---|---|---|
| Vanadium(IV) | 3-Arylhydrazono-pentane-2,4-dione | Oxidation | researchgate.net |
| Palladium(II) | 3-Arylhydrazono-pentane-2,4-dione | Cross-coupling | researchgate.net |
| Platinum(IV) | 3-Arylhydrazono-pentane-2,4-dione | Hydrosilylation | researchgate.net |
| Copper(II) | 3-Alkyl-pentane-2,4-dione | Cycloaddition | researchgate.netnih.gov |
Chiral Building Blocks in Asymmetric Synthesis
The creation of a quaternary stereocenter, such as the one in this compound, is a significant challenge in organic synthesis. If this compound could be synthesized in an enantiomerically pure form, it would be a valuable chiral building block. Asymmetric synthesis is crucial for the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry.
Recent advances have demonstrated the highly regioselective and enantioselective allylation of β-diketones, showcasing a pathway to chiral tertiary and quaternary centers. nih.gov For example, 3-methyl-2,4-pentanedione (B1204033) participates in asymmetric substitution reactions. sigmaaldrich.comchemicalbook.com Applying similar methodologies to introduce the benzyl and methyl groups asymmetrically onto the pentane-2,4-dione scaffold would provide access to chiral versions of this compound. These chiral building blocks could then be used in the synthesis of complex, optically active molecules.
Synthetic Utility in Complex Molecule Construction
Beyond materials and catalysis, β-diketones are versatile intermediates for constructing more elaborate molecular architectures. ijpras.com The 1,3-dicarbonyl motif can participate in a wide array of chemical transformations, including cyclizations to form heterocyclic compounds and as a nucleophile in carbon-carbon bond-forming reactions. nih.gov
The structure of this compound makes it a precursor for various complex structures. For instance, condensation reactions with binucleophiles like hydrazines or ureas can lead to the formation of substituted pyrazoles or pyrimidines, respectively. These heterocyclic cores are prevalent in many biologically active compounds. ijpras.com Moreover, the diketone can be a precursor to 1,4-diketones, which are key intermediates in the synthesis of cyclopentenones, a structural motif found in many natural products. acs.org The presence of the benzyl and methyl groups provides additional points for diversification, allowing for the creation of a library of complex molecules for biological screening.
Intermediate for Pharmaceutical Scaffolds and Agrochemistry
The β-dicarbonyl motif is a cornerstone in the synthesis of heterocyclic compounds, many of which form the core of pharmaceuticals and agrochemicals. researchgate.netijpras.com The reaction of 1,3-diketones with binucleophilic reagents like hydrazine or hydroxylamine is a classical and efficient method for constructing five-membered rings such as pyrazoles and isoxazoles. ijpras.com
Given this reactivity, this compound is a promising precursor for novel, highly substituted heterocyclic scaffolds. The quaternary substitution at the C3 position would prevent common side reactions like aromatization and would embed a unique three-dimensional feature into the resulting heterocycle. Such structural complexity is highly sought after in drug discovery programs to explore new chemical space and improve properties like binding affinity and selectivity.
In agrochemistry, pyrazole-containing compounds are widely used as herbicides, insecticides, and fungicides. The introduction of specific substituents, such as the benzyl and methyl groups from this compound, could lead to the development of new active ingredients with potentially novel modes of action or improved metabolic profiles in target organisms.
| Heterocyclic Scaffold | General Precursor | Potential Product from this compound | Significance |
| Pyrazole | 1,3-Diketone + Hydrazine | 4-Benzyl-4-methyl-3,5-dimethyl-4H-pyrazole | Core structure in drugs like Celecoxib and various pesticides. |
| Isoxazole | 1,3-Diketone + Hydroxylamine | 4-Benzyl-4-methyl-3,5-dimethyl-4H-isoxazole | Bioisostere for other heterocycles; found in antibiotics and anti-inflammatory agents. |
| Pyrimidine | 1,3-Diketone + Urea/Amidine | 5-Benzyl-5-methyl-4,6-dimethyl-dihydropyrimidine-2-one | Foundational scaffold in numerous antiviral and anticancer drugs. |
Diversification into Novel Molecular Structures
Beyond heterocycle synthesis, the unique structure of this compound opens avenues for creating diverse molecular architectures.
Coordination Chemistry and Metal Complexes: β-diketones are excellent chelating ligands for a wide range of metal ions. nih.gov The resulting metal complexes have applications in catalysis, materials science (e.g., as luminescent materials), and as potential metallodrugs. The steric bulk provided by the benzyl and methyl groups could lead to complexes with unusual coordination geometries and enhanced stability.
Enaminone Synthesis: The reaction of β-diketones with nitriles or amines can yield β-enaminones, which are versatile intermediates in their own right. nih.gov These compounds are used in the synthesis of alkaloids, amino acids, and other nitrogen-containing heterocycles. Applying this chemistry to this compound would produce highly substituted enaminones, valuable for constructing complex molecular frameworks.
Oxidative Rearrangements: Recent studies on 1,3-diketones have explored novel transformations such as anionic oxidative rearrangements. This reaction can convert a diketone into an all-carbon quaternary carboxylate, a valuable motif in organic synthesis. Applying such a rearrangement to this compound could provide a pathway to complex carboxylic acids that are otherwise difficult to access.
| Transformation Type | General Reactivity | Potential Application for this compound |
| Metal Chelation | Forms stable complexes with metal ions. | Synthesis of novel catalysts or functional materials with unique steric and electronic properties. |
| Condensation with Amines/Nitriles | Forms β-enaminones. nih.gov | Access to sterically hindered enaminones as building blocks for complex nitrogen-containing molecules. |
| Oxidative Rearrangement | Converts diketone to all-carbon quaternary carboxylate. | A synthetic route to unique and complex carboxylic acid derivatives. |
Outlook and Emerging Areas of Investigation
The future synthesis and application of this compound will likely be shaped by modern advancements in chemical methodology, focusing on sustainability, efficiency, and scalability.
Sustainable Synthetic Approaches for this compound
The classical synthesis of 3,3-disubstituted pentane-2,4-diones involves the sequential alkylation of pentane-2,4-dione (acetylacetone) using strong bases like sodium hydride or alkoxides and alkyl halides. pressbooks.pub A plausible route to this compound would follow this path. However, modern synthetic chemistry prioritizes greener and more sustainable methods.
Future research could focus on:
Borrowing Hydrogen/Hydrogen Autotransfer: This strategy uses alcohols as alkylating agents, with water as the only byproduct, avoiding the use of stoichiometric alkyl halides. researchgate.net A potential green synthesis could involve the reaction of 3-methylpentane-2,4-dione with benzyl alcohol in the presence of a suitable transition-metal catalyst.
Alternative Energy Sources: The use of ultrasound irradiation has been shown to accelerate reactions like the Baker-Venkataraman rearrangement for β-diketone synthesis, often leading to higher yields and shorter reaction times under milder conditions. derpharmachemica.com
Greener Solvents and Catalysts: Replacing hazardous solvents and strong, corrosive bases with more environmentally benign alternatives is a key goal of green chemistry. frontiersin.org Research into solid-supported catalysts or phase-transfer catalysis could provide more sustainable routes for the alkylation steps.
Exploration of Bio-Inspired Transformations
Biocatalysis offers a powerful approach to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. While the enzymatic synthesis of a quaternary β-diketone like this compound is a significant challenge, several avenues of research are conceivable.
Engineered Enzymes for C-C Bond Formation: Directed evolution and protein engineering could be used to develop enzymes capable of catalyzing the specific C-alkylation or C-benzylation of a 3-methylpentane-2,4-dione substrate.
Hydrolase-Mediated Synthesis: Enzymes such as β-diketone hydrolases are known to act on C-C bonds in ketonic substances. wikipedia.org While their natural function is cleavage, exploring their reverse catalytic activity or using them as a basis for engineering synthetic enzymes could open new bio-inspired pathways.
Whole-Cell Biotransformations: Utilizing engineered microorganisms could provide a "one-pot" biological system to convert simple precursors into the target dicarbonyl compound through a series of metabolic steps. nih.gov
Integration with Flow Chemistry and Automation for Scalable Synthesis
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages for the synthesis of complex molecules. thieme-connect.desemanticscholar.org This technology is particularly well-suited for the potential synthesis and subsequent derivatization of this compound.
Improved Safety and Control: The alkylation steps in the synthesis can be highly exothermic and may involve hazardous reagents. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior temperature control and safer handling of reactive intermediates.
Scalability: Scaling up a synthesis in a flow reactor is achieved by simply running the process for a longer duration, avoiding the challenges often associated with scaling up batch reactions. This makes flow chemistry an ideal platform for producing larger quantities of this compound or its derivatives for further investigation in pharmaceutical or materials science applications. The integration of automated synthesis platforms could further accelerate the exploration of its derivative chemistry by rapidly creating libraries of related compounds for screening. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
